1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol dihydrochloride, commonly referred to in scientific literature as peribedil, is a synthetic compound primarily recognized for its role as a dopamine agonist. This compound has garnered attention for its therapeutic applications in treating Parkinson's disease, particularly in alleviating motor symptoms such as tremors.
Peribedil was first synthesized in the 1970s and has been extensively studied for its pharmacological properties. The compound is derived from a combination of piperazine and benzodioxole structures, which contribute to its biological activity.
Peribedil is classified as an antipsychotic and an antiparkinsonian agent. It acts on dopamine receptors in the brain, mimicking the effects of dopamine, which is deficient in patients with Parkinson's disease.
The molecular formula of peribedil is , and its molecular structure features several distinct components:
The crystal structure of peribedil reveals significant dihedral angles between various rings:
Peribedil can undergo various chemical reactions typical for compounds containing piperazine and methoxy groups. Notably:
These reactions are essential for developing derivatives with enhanced pharmacological properties.
Peribedil primarily functions as a dopamine D2 receptor agonist. Its mechanism involves:
The compound's stability and solubility are crucial for its formulation in pharmaceutical preparations.
Peribedil is primarily used in clinical settings for:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: